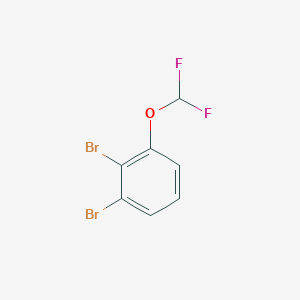

1,2-Dibromo-3-(difluoromethoxy)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4Br2F2O |

|---|---|

Molecular Weight |

301.91 g/mol |

IUPAC Name |

1,2-dibromo-3-(difluoromethoxy)benzene |

InChI |

InChI=1S/C7H4Br2F2O/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3,7H |

InChI Key |

ZKTZMEXUFTUHOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)OC(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Dibromo 3 Difluoromethoxy Benzene and Its Precursors

Direct Synthesis Strategies for the 1,2-Dibromo-3-(difluoromethoxy)benzene Core

The direct synthesis of this compound can be approached from two main retrosynthetic disconnections: regioselective bromination of a difluoromethoxybenzene derivative or the introduction of the difluoromethoxy group onto a dibrominated aromatic scaffold.

Regioselective Bromination of Difluoromethoxybenzene Derivatives

One plausible route to this compound involves the regioselective bromination of 3-(difluoromethoxy)phenol (B1585933) or its corresponding methyl ether. The directing effect of the hydroxyl or methoxy (B1213986) group, which are ortho-, para-directing, and the meta-directing nature of the electron-withdrawing difluoromethoxy group would need to be carefully considered to achieve the desired 1,2-dibromo substitution pattern.

The bromination of phenols and their derivatives is a well-established transformation in organic synthesis. Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice for its mild and selective nature. The regioselectivity of the bromination of substituted phenols is influenced by both electronic and steric factors. For a substrate like 3-(difluoromethoxy)phenol, the hydroxyl group would activate the positions ortho and para to it (positions 2, 4, and 6). The difluoromethoxy group at position 3 would deactivate the ring, particularly at the ortho and para positions relative to itself. Achieving the specific 1,2-dibromo substitution would likely require careful control of reaction conditions, such as temperature, solvent, and the choice of brominating agent and catalyst, to navigate the competing directing effects.

Introduction of the Difluoromethoxy Group onto Dibrominated Aromatic Scaffolds

An alternative and potentially more controlled strategy involves the introduction of the difluoromethoxy group onto a pre-existing 2,3-dibrominated aromatic scaffold, most commonly 2,3-dibromophenol (B126400). This approach benefits from the well-defined substitution pattern of the starting material. Several methods have been developed for the synthesis of aryl difluoromethyl ethers from phenols.

While sulfur tetrafluoride (SF4) is a powerful reagent for converting carbonyls and alcohols to difluorides and trifluoromethyl groups respectively, its direct application for the synthesis of difluoromethoxy groups from phenols is less common and often harsh. More modern and milder reagents, such as diethylaminosulfur trifluoride (DAST), have been developed but are typically used for deoxofluorination. The direct conversion of a hydroxyl group to a difluoromethoxy group using sulfur tetrafluoride derivatives is not a standard transformation.

Oxidative desulfurization-fluorination is a powerful method for the synthesis of various organofluorine compounds. In the context of preparing aryl difluoromethyl ethers, this strategy would typically involve the conversion of a phenol (B47542) to a derivative such as a xanthate or a thiocarbonate. Subsequent treatment with a fluorinating agent and an oxidant would then lead to the desired difluoromethyl ether. This method, while effective, involves a multi-step sequence starting from the phenol.

A widely employed and more direct method for the synthesis of aryl difluoromethyl ethers is through the reaction of a phenol with a difluorocarbene precursor. This approach involves the in-situ generation of difluorocarbene (:CF2), which then undergoes an insertion reaction into the O-H bond of the phenol.

A common and practical source of difluorocarbene is sodium chlorodifluoroacetate (ClCF2CO2Na). Upon heating, this salt decarboxylates to generate difluorocarbene. The reaction is typically carried out in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion.

Table 1: Synthesis of Aryl Difluoromethyl Ethers using Sodium Chlorodifluoroacetate

| Phenol Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenol | K2CO3 | DMF | 100 | Good |

| 4-Nitrophenol | K2CO3 | DMF | 100 | Moderate |

| 2,3-Dibromophenol | K2CO3 | DMF | 100-120 | Plausible |

Note: The yield for 2,3-dibromophenol is extrapolated based on general reactivity and would require experimental verification.

Another effective difluorocarbene precursor is (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br). This reagent can generate difluorocarbene under milder conditions, often at room temperature, using a fluoride (B91410) source such as potassium fluoride or cesium fluoride as an activator. The reaction of 2,3-dibromophenol with TMSCF2Br in the presence of a suitable base would be a viable route to this compound.

One-Pot and Multi-Component Synthetic Approaches

One-pot and multi-component reactions offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing waste. While specific one-pot or multi-component reactions for the direct synthesis of this compound are not explicitly reported in the literature, the principles of these strategies could be applied.

For example, a sequential one-pot process could be envisioned where 3-aminophenol (B1664112) is first converted to 3-(difluoromethoxy)aniline. This could be followed by a Sandmeyer-type reaction to introduce the bromine atoms at the 1 and 2 positions. However, controlling the regioselectivity of the bromination in such a sequence would be a significant challenge.

Alternatively, a multi-component reaction could potentially be designed, though this would represent a novel synthetic development. Such a reaction might involve the coupling of a suitable three-carbon component, a bromine source, and a difluoromethoxy-containing building block. The development of such a process would require considerable research and optimization.

Synthesis of Key Precursors and Synthetic Intermediates for this compound

The efficient synthesis of this compound relies on the availability of key precursors and synthetic intermediates. This section details the advanced methodologies for the preparation of crucial building blocks, including carboxylic acid derivatives and substituted difluoromethoxybenzenes.

Preparation of 2,4-Dibromo-3-(difluoromethoxy)benzoic Acid and Related Carboxylic Acid Derivatives

2,4-Dibromo-3-(difluoromethoxy)benzoic acid is a valuable intermediate. A plausible synthetic route to this compound involves a multi-step process commencing with a suitably substituted acetophenone (B1666503), which is then converted to the target benzoic acid.

A reported synthesis for a related acetophenone, 2,4-dibromo-3-(difluoromethoxy)acetophenone, provides a foundation for accessing the desired benzoic acid. This process begins with the bromination of 3-hydroxyacetophenone. The resulting 2,4-dibromo-3-hydroxyacetophenone is then subjected to a difluoromethoxylation reaction to yield 2,4-dibromo-3-(difluoromethoxy)acetophenone.

The subsequent conversion of the acetophenone to the corresponding benzoic acid can be achieved through an oxidation reaction, such as the haloform reaction. The haloform reaction is a well-established method for the oxidation of methyl ketones to carboxylic acids. webassign.netwebassign.net In this reaction, the methyl group of the acetophenone is exhaustively halogenated, followed by cleavage of the resulting trihalomethyl group to afford the carboxylate, which is then protonated to yield the carboxylic acid.

Table 1: Synthesis of 2,4-Dibromo-3-(difluoromethoxy)acetophenone

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1. Bromination | 3-Hydroxyacetophenone | Liquid bromine, organic amine | 2,4-Dibromo-3-hydroxyacetophenone | High |

| 2. Difluoromethoxylation | 2,4-Dibromo-3-hydroxyacetophenone | Monochlorodifluoromethane, inorganic base | 2,4-Dibromo-3-(difluoromethoxy)acetophenone | High |

Table 2: Proposed Conversion of Acetophenone to Benzoic Acid via Haloform Reaction

| Starting Material | Reagents and Conditions | Product |

| 2,4-Dibromo-3-(difluoromethoxy)acetophenone | 1. NaOH, Br₂ (or NaOBr) 2. H₃O⁺ | 2,4-Dibromo-3-(difluoromethoxy)benzoic acid |

Synthesis of Substituted Difluoromethoxybenzene Building Blocks

The synthesis of substituted difluoromethoxybenzene building blocks is crucial for the construction of more complex molecules. A common and effective method for the introduction of the difluoromethoxy group is the reaction of a phenol with a difluorocarbene source.

A versatile method for generating difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate. This reagent is relatively inexpensive, stable, and easy to handle, making it a popular choice for laboratory-scale and industrial applications. The in-situ generated difluorocarbene then reacts with a phenoxide, formed by the deprotonation of the corresponding phenol with a base, to yield the desired difluoromethoxybenzene derivative.

For the synthesis of precursors to this compound, a potential route involves the difluoromethoxylation of a di-substituted phenol or the sequential bromination of a difluoromethoxylated phenol. For instance, the synthesis could commence with 3-hydroxyphenol. Difluoromethoxylation would yield 3-(difluoromethoxy)phenol. Subsequent bromination of this intermediate would be directed by the activating hydroxyl and difluoromethoxy groups. The hydroxyl group is a strong ortho-, para-director. Therefore, careful control of reaction conditions would be necessary to achieve the desired 2,4-dibromo substitution pattern.

Table 3: General Scheme for Difluoromethoxylation of Phenols

| Starting Material | Reagents and Conditions | Product |

| Phenol | 1. Base (e.g., K₂CO₃, Cs₂CO₃) 2. Sodium chlorodifluoroacetate, heat | Aryl difluoromethyl ether |

Table 4: Illustrative Synthesis of a Dibrominated Difluoromethoxybenzene Precursor

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1. Difluoromethoxylation | 3-Hydroxyphenol | 1. K₂CO₃ 2. ClCF₂COONa, DMF, heat | 3-(Difluoromethoxy)phenol |

| 2. Bromination | 3-(Difluoromethoxy)phenol | Br₂, solvent | 2,4-Dibromo-5-(difluoromethoxy)phenol and/or other isomers |

The regioselectivity of the bromination step is critical and may yield a mixture of isomers depending on the reaction conditions employed.

Reactivity, Reaction Mechanisms, and Transformation Pathways of 1,2 Dibromo 3 Difluoromethoxy Benzene

Electrophilic Aromatic Substitution Reactions on the Dibromodifluoromethoxybenzene Core

The reactivity of the 1,2-dibromo-3-(difluoromethoxy)benzene core in electrophilic aromatic substitution (EAS) is governed by the electronic properties of its substituents: two bromine atoms and a difluoromethoxy group. These substituents influence both the rate of reaction and the position of electrophilic attack on the aromatic ring. chemistrytalk.orgwikipedia.org

The directing effects of the substituents on the benzene (B151609) ring determine the regiochemical outcome of electrophilic aromatic substitution reactions. Both bromine and the difluoromethoxy group are crucial in dictating where an incoming electrophile will attack the aromatic ring.

Bromine Substituents: The two bromine atoms are ortho, para-directing groups. youtube.comstackexchange.com This is due to the interplay of two opposing electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Bromine is more electronegative than carbon, leading to the withdrawal of electron density from the aromatic ring through the sigma bond. This effect deactivates the ring, making it less reactive towards electrophiles compared to benzene. stackexchange.comlumenlearning.com

Resonance Effect (+M): The lone pairs of electrons on the bromine atoms can be delocalized into the pi-system of the benzene ring. youtube.comstackexchange.com This donation of electron density increases the electron density at the ortho and para positions, thereby stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack at these positions. nih.govuci.edu

Although the inductive effect of bromine deactivates the entire ring, the resonance effect preferentially activates the ortho and para positions relative to the meta position. stackexchange.com Therefore, electrophilic attack is directed to the positions ortho and para to the bromine atoms.

Difluoromethoxy Group (-OCHF₂): The difluoromethoxy group is also an ortho, para-directing group, but its electronic effects are more complex due to the presence of the highly electronegative fluorine atoms.

Inductive Effect (-I): The two fluorine atoms strongly withdraw electron density from the methoxy (B1213986) group, which in turn withdraws electron density from the aromatic ring. This makes the difluoromethoxy group a deactivating group. nih.gov

Resonance Effect (+M): Similar to the methoxy group, the oxygen atom in the difluoromethoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect increases the electron density at the ortho and para positions. youtube.comorganicchemistrytutor.com

The strong inductive effect of the difluoromethoxy group deactivates the ring towards electrophilic substitution. However, the resonance effect directs the incoming electrophile to the ortho and para positions. nih.gov

Combined Directing Effects: In this compound, the three substituents collectively influence the regioselectivity of electrophilic substitution. The available positions for substitution are C4, C5, and C6.

Position C4: This position is para to the bromine at C1 and meta to the bromine at C2 and the difluoromethoxy group at C3.

Position C5: This position is meta to the bromine at C1 and the difluoromethoxy group at C3, and para to the bromine at C2.

Position C6: This position is ortho to the bromine at C1 and the difluoromethoxy group at C3, and meta to the bromine at C2.

The directing effects of the three substituents are summarized in the table below:

| Position | Directing Effect from Br at C1 | Directing Effect from Br at C2 | Directing Effect from -OCHF₂ at C3 | Overall Influence |

| C4 | Para (Activating) | Meta (Deactivating) | Meta (Deactivating) | Favorable due to strong para-directing effect of Br. |

| C5 | Meta (Deactivating) | Para (Activating) | Meta (Deactivating) | Favorable due to strong para-directing effect of Br. |

| C6 | Ortho (Activating) | Meta (Deactivating) | Ortho (Activating) | Potentially favorable, but may be sterically hindered. |

Given that para-directing effects are generally stronger than ortho-directing effects due to reduced steric hindrance, and that meta-directing effects from deactivating groups are less influential than ortho, para-directing effects from activating groups, positions C4 and C5 are the most likely sites for electrophilic attack. The substitution at C6 would be sterically hindered by the adjacent bromine and difluoromethoxy groups.

The presence of three deactivating groups on the benzene ring significantly reduces the reactivity of this compound in electrophilic transformations compared to benzene. lumenlearning.comlibretexts.org Both bromine and the difluoromethoxy group withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less susceptible to attack by electrophiles. lumenlearning.comnih.gov

The deactivating strength of halogens follows the order F > Cl > Br > I, with fluorine being the most deactivating. libretexts.org The difluoromethoxy group is also a strong deactivating group due to the powerful inductive effect of the two fluorine atoms. nih.gov Consequently, the cumulative deactivating effect of two bromine atoms and a difluoromethoxy group makes the aromatic ring of this compound significantly less reactive than monosubstituted or disubstituted benzene derivatives.

Nucleophilic Substitution and Cross-Coupling Reactions Involving the Bromine Substituents

The bromine atoms in this compound are susceptible to nucleophilic substitution and are excellent partners in various metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the functionalization of the aromatic core.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. youtube.comnih.gov For this compound, a selective monocoupling or a double coupling can be achieved by controlling the stoichiometry of the reagents and the reaction conditions. The general scheme for a Suzuki coupling is as follows:

The reactivity of the two bromine atoms may differ slightly due to their electronic and steric environment, potentially allowing for selective functionalization at either the C1 or C2 position.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction is a powerful tool for the vinylation of aryl halides. The general scheme is:

Similar to the Suzuki coupling, selective mono- or di-vinylation of this compound can be achieved.

A variation of this is the reductive Heck reaction, where the alkylpalladium(II) intermediate is intercepted by a hydride source, leading to the formation of a C-H bond instead of undergoing β-hydride elimination. nih.gov

Besides palladium, other transition metals such as nickel and copper can also catalyze cross-coupling reactions of aryl bromides. Iron-catalyzed cross-coupling reactions have also been developed for fluoroaromatic compounds. nih.gov These alternative catalytic systems can sometimes offer different reactivity, selectivity, or functional group tolerance compared to palladium-based methods.

Reactivity of the Difluoromethoxy Moiety

The difluoromethoxy group is generally considered to be chemically robust and stable under a wide range of reaction conditions. nih.gov However, under specific and often harsh conditions, it can undergo certain transformations.

The C-F bonds in the difluoromethoxy group are very strong, making them resistant to cleavage. The C-H bond in the -OCHF₂ group is polarized and can exhibit some reactivity. For instance, the difluoromethyl group can act as a lipophilic hydrogen bond donor. mdpi.comrsc.org

In some cases, particularly in nucleophilic aromatic substitution reactions on highly electron-deficient aromatic rings, the difluoromethoxy group has been observed to be displaced by strong nucleophiles, acting as a "pseudohalogen". nuph.edu.ua However, this reactivity is generally lower than that of a fluorine atom but can be significantly higher than that of a chlorine atom in similar positions. nuph.edu.ua

The difluoromethoxy group can also influence the reactivity of adjacent functional groups through its strong electron-withdrawing inductive effect.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. The following sections discuss potential radical pathways and the dichotomy between concerted and stepwise mechanisms in aromatic substitutions.

While specific studies on radical reactions of this compound are scarce, the broader field of radical chemistry offers insights. Radical difluoromethylation reactions, often employing sources of the •CF2H radical, are a known method for introducing this moiety. However, in the context of the title compound, the focus would more likely be on reactions of the difluoromethoxybenzene derivative.

The bromine atoms on the ring could potentially participate in radical reactions. For instance, homolytic cleavage of the C-Br bond, initiated by light or a radical initiator, could lead to an aryl radical. This radical could then participate in various transformations, such as hydrogen atom abstraction or addition to unsaturated systems. The presence of the difluoromethoxy group would influence the stability and reactivity of such a radical intermediate.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, given the presence of the bromine leaving groups. The mechanism of SNAr reactions can be either a stepwise process, proceeding through a discrete Meisenheimer complex intermediate, or a concerted process where bond formation and bond breaking occur in a single transition state.

The preferred mechanism is influenced by several factors, including the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring. The presence of the electron-withdrawing difluoromethoxy group, along with the two bromine atoms, would stabilize the negative charge in a potential Meisenheimer intermediate, which might favor a stepwise mechanism. However, with good leaving groups like bromide, and depending on the nucleophile and solvent, a concerted pathway cannot be ruled out.

| Factor | Influence on Mechanism |

| Substrate Electronics | The electron-withdrawing difluoromethoxy group stabilizes the Meisenheimer complex, potentially favoring a stepwise mechanism. |

| Leaving Group | Bromide is a relatively good leaving group, which could favor a more concerted pathway compared to fluoride (B91410). |

| Nucleophile | The nature of the incoming nucleophile plays a critical role, with stronger nucleophiles potentially favoring different pathways. |

| Solvent | Polar aprotic solvents are typically used to facilitate SNAr reactions and can influence the stability of charged intermediates. |

This table outlines general factors influencing the SNAr mechanism, with predictions for this compound.

Without specific experimental or computational studies on this compound, a definitive assignment of a concerted versus stepwise mechanism for its aromatic substitution reactions remains speculative.

Advanced Spectroscopic and Structural Characterization of 1,2 Dibromo 3 Difluoromethoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectroscopy, including ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR, offers fundamental insights into the molecular structure of 1,2-Dibromo-3-(difluoromethoxy)benzene.

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the two bromine atoms and the difluoromethoxy group. The proton adjacent to the difluoromethoxy group would likely appear at the lowest field, while the other two protons would be shifted downfield relative to benzene (B151609) (δ 7.34 ppm). Spin-spin coupling between adjacent protons would result in distinct splitting patterns, allowing for the assignment of each signal to a specific proton.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display signals for the six aromatic carbons and the carbon of the difluoromethoxy group. The carbons directly bonded to the electronegative bromine and oxygen atoms will be significantly shifted downfield. The carbon of the difluoromethoxy group (-OCHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent and would be expected to produce a single signal. This signal would appear as a doublet due to coupling with the geminal proton (-OCHF₂). The chemical shift would be characteristic of a difluoromethoxy group attached to an aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.0 - 7.8 | m (multiplet) | - |

| -OCHF₂ | 6.5 - 7.5 | t (triplet) | JH-F ≈ 70-80 |

| Aromatic C | 110 - 155 | - | - |

| -OCHF₂ | 115 - 125 | t (triplet) | JC-F ≈ 240-250 |

| -OCHF₂ | -80 to -95 | d (doublet) | JF-H ≈ 70-80 |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the complete chemical structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show cross-peaks between the signals of neighboring aromatic protons, confirming their connectivity on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached. sdsu.edu This would allow for the direct assignment of each aromatic proton signal to its corresponding carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for piecing together the molecular framework. For instance, the proton of the -OCHF₂ group would show a correlation to the aromatic carbon it is attached to (C3), as well as potentially to the adjacent carbons (C2 and C4). Similarly, the aromatic protons would show correlations to nearby carbons, confirming the substitution pattern of the bromine atoms and the difluoromethoxy group on the benzene ring. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis (e.g., IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would exhibit several key absorption bands. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. spectroscopyonline.com The C=C stretching vibrations of the aromatic ring typically produce a series of peaks in the 1450-1600 cm⁻¹ region. The strong C-O stretching of the ether linkage would likely be observed in the 1200-1300 cm⁻¹ range. The most intense and characteristic bands would be the C-F stretching vibrations of the difluoromethoxy group, expected in the 1000-1150 cm⁻¹ region. Finally, the C-Br stretching vibrations would appear at lower frequencies, typically in the 500-700 cm⁻¹ range. researchgate.net

Raman spectroscopy , which is sensitive to non-polar bonds, would complement the IR data. The aromatic ring vibrations, particularly the ring "breathing" mode, are often strong in the Raman spectrum. The C-Br bonds would also be expected to show characteristic Raman signals. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch (Ether) | 1200 - 1300 | IR |

| C-F Stretch | 1000 - 1150 | IR |

| C-Br Stretch | 500 - 700 | IR, Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₇H₄Br₂F₂O), the electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a characteristic cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. researchgate.net This isotopic pattern is a definitive indicator of the presence of two bromine atoms.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for aromatic ethers is the loss of the alkoxy group or parts of it. We would expect to see fragments corresponding to the loss of ·CHF₂, ·OCHF₂, or the entire ·OCHF₂ group. The loss of one or both bromine atoms is another expected fragmentation pathway. core.ac.uk The cleavage of the benzene ring itself would lead to smaller fragment ions. fluorine1.ru High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental formula. rsc.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 310/312/314 | [C₇H₄Br₂F₂O]⁺ | Molecular ion (M⁺) with 1:2:1 isotopic pattern |

| 260/262 | [C₇H₄BrF₂O]⁺ | Loss of one Br atom |

| 243/245/247 | [C₆H₄Br₂]⁺ | Loss of ·OCHF₂ |

| 229/231 | [C₇H₃BrF₂O]⁺ | Loss of H atom |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles within the this compound molecule.

Furthermore, X-ray crystallography would elucidate the conformation of the difluoromethoxy group relative to the plane of the benzene ring. It would also reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding or dipole-dipole interactions that might be present. This information is invaluable for understanding the solid-state properties of the material.

Computational and Theoretical Chemistry Studies of this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there are currently no published computational and theoretical chemistry studies specifically focused on the compound This compound .

This includes a lack of specific research findings for the following areas of investigation:

Computational and Theoretical Chemistry Studies

Prediction of Spectroscopic Parameters and Reactivity Descriptors:No computational studies predicting spectroscopic data (such as NMR, IR, or UV-Vis spectra) or calculating reactivity descriptors (like HOMO/LUMO energies, electrostatic potential maps, or Fukui functions) for 1,2-Dibromo-3-(difluoromethoxy)benzene could be located.

Due to the absence of specific data for "this compound" in the public domain, it is not possible to provide the detailed research findings and data tables as requested in the article outline. Further research and publication in the field of computational chemistry would be required to generate the specific information sought.

Derivatization and Scaffold Modification of 1,2 Dibromo 3 Difluoromethoxy Benzene

Introduction of Additional Substituents on the Aromatic Ring

The introduction of new functional groups onto the benzene (B151609) ring of 1,2-dibromo-3-(difluoromethoxy)benzene is governed by the directing effects of the existing substituents. The two bromine atoms and the difluoromethoxy group are all deactivating, electron-withdrawing groups. researchgate.net Substituents that decrease the electron density of the ring make it less reactive toward electrophilic substitution. libretexts.org In electrophilic aromatic substitution reactions, these groups typically direct incoming electrophiles to the meta position relative to themselves. msu.edu

In the case of this compound, the existing substituents are located at positions 1, 2, and 3. The directing influences of these groups can be either cooperative, where they direct to the same position, or antagonistic, where they direct to different positions. msu.edu The difluoromethoxy group at C3 and the bromine at C1 would both direct an incoming electrophile to the C5 position. The bromine at C2 would direct to the C4 and C6 positions. The cumulative effect generally favors substitution at the least sterically hindered position that is activated by the directing groups.

Common electrophilic aromatic substitution reactions that could be employed to introduce additional substituents include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (–NO2). libretexts.org

Halogenation: Introducing another halogen (e.g., –Cl, –Br) using a Lewis acid catalyst. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid to add a sulfonic acid group (–SO3H). libretexts.org

Friedel-Crafts Reactions: While the heavily deactivated nature of the ring makes Friedel-Crafts alkylation and acylation challenging, these reactions could potentially proceed under harsh conditions to introduce alkyl (–R) or acyl (–COR) groups. msu.edu

The table below summarizes the predicted major monosubstitution products for electrophilic aromatic substitution on this compound, based on the directing effects of the existing groups.

| Reaction | Reagents | Potential Substituent | Predicted Major Product Position |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Position 5 |

| Bromination | Br₂, FeBr₃ | -Br | Position 5 |

| Sulfonation | SO₃, H₂SO₄ | -SO₃H | Position 5 |

Beyond electrophilic substitution, the bromine atoms serve as handles for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the selective introduction of a wide array of carbon-based substituents (aryl, vinyl, alkynyl groups) at the positions of the bromine atoms.

Modification of the Difluoromethoxy Group

The difluoromethoxy (–OCHF₂) group is a highly valued substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. nih.govgoogle.com It is considered a lipophilic hydrogen bond donor and can influence molecular conformation. rsc.org The modification of the difluoromethoxy group itself is less common than ring substitution due to its general stability.

Direct chemical transformation of the –OCHF₂ group on an aromatic ring is challenging. However, research into related difluoro(methoxy)methyl (–CF₂OCH₃) compounds provides insight into potential synthetic strategies. For instance, methods have been developed for the synthesis of aromatic compounds with a difluoro(methoxy)methyl fragment through the fluorodesulfurization of thionoesters using reagents like DAST (diethylaminosulfur trifluoride) in the presence of a catalyst such as SnCl₄. researchgate.netnbuv.gov.ua While this represents a method for installation rather than modification, it highlights the types of fluorinating conditions that might be explored for reactions involving the difluoromethoxy moiety.

Cleavage of the C-O bond within the difluoromethoxy group to revert to a phenol (B47542) would require harsh conditions and is generally not a synthetically desirable route. The primary utility of the –OCHF₂ group lies in its inherent properties, and thus, synthetic strategies typically focus on building around it rather than altering it. nih.gov

Synthesis of Polycyclic and Heterocyclic Systems Incorporating the Dibromodifluoromethoxybenzene Unit

The ortho-dibromo arrangement in this compound is a classic precursor for the synthesis of fused ring systems. This functionality allows for the construction of a variety of polycyclic and heterocyclic structures through reactions that form two new bonds.

One of the most powerful methods for this transformation is transition-metal-catalyzed annulation. By reacting the dibromo compound with a suitable difunctional coupling partner, a new ring can be fused onto the existing benzene core. For example, reaction with alkynes, alkenes, or other unsaturated systems in the presence of a palladium or copper catalyst can lead to the formation of bicyclic aromatic and heteroaromatic systems. The photochemistry of dibromo-binaphthyls has been shown to enable arylation and alkylation, offering a metal-free protocol for creating C-C bonds that could be adapted for cyclization. nih.gov

Furthermore, the ortho-dibromo motif can be converted into other reactive intermediates to facilitate cyclization. For example, conversion to an aryne or a di-Grignard reagent would open up pathways to react with various dienophiles or electrophiles to construct fused carbocyclic and heterocyclic scaffolds. The condensation of bis-chalcones, derived from related aromatic structures, with reagents like thiosemicarbazide (B42300) or guanidine (B92328) hydrochloride is a known method for creating fused pyrazole (B372694) and pyrimidine (B1678525) rings, respectively. longdom.org

The table below outlines potential strategies for synthesizing fused ring systems from this compound.

| Reaction Type | Potential Reagents/Intermediates | Resulting Fused Ring System |

|---|---|---|

| Palladium-catalyzed Annulation | Alkynes (e.g., diphenylacetylene) | Naphthalene derivatives |

| Copper-catalyzed Cyclization | 1,2-diamines, 1,2-diols | Phenazine or Dioxin derivatives |

| Lithiation/Cyclization | n-BuLi followed by an electrophile | Various heterocycles (e.g., benzotriazoles from azides) rsc.org |

| Condensation Reactions | Hydrazine, Guanidine | Indazole or Quinazoline derivatives |

These synthetic routes underscore the value of this compound as a building block for accessing complex molecular architectures with potential applications in various fields of chemical science.

Applications in Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Advanced Organic Molecules

The presence of two adjacent bromine atoms on the aromatic ring of 1,2-Dibromo-3-(difluoromethoxy)benzene allows for its use in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to the assembly of more complex organic molecules, including pharmaceuticals, agrochemicals, and other biologically active compounds.

The bromine substituents can be selectively functionalized through well-established methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This enables the introduction of a wide array of functional groups, including alkyl, aryl, alkynyl, and amino moieties. The differential reactivity of the two bromine atoms, potentially influenced by the adjacent difluoromethoxy group, can also allow for sequential and site-selective modifications, further enhancing its synthetic utility.

A plausible synthetic pathway to this compound itself likely involves a two-step process. The first step would be the difluoromethylation of 3-hydroxyphenol to yield 3-(difluoromethoxy)phenol (B1585933). This transformation is a key step in introducing the fluorinated moiety. The subsequent step would involve the regioselective dibromination of the resulting 3-(difluoromethoxy)phenol to introduce the two bromine atoms at the 1 and 2 positions. The directing effect of the hydroxyl and difluoromethoxy groups plays a crucial role in achieving the desired substitution pattern.

Table 1: Potential Synthetic Route and Key Transformations

| Step | Reactant | Reagent(s) | Product | Transformation Type |

|---|---|---|---|---|

| 1 | 3-Hydroxyphenol | Difluoromethylating agent (e.g., chlorodifluoromethane (B1668795) or sodium chlorodifluoroacetate) | 3-(Difluoromethoxy)phenol | Difluoromethylation |

| 2 | 3-(Difluoromethoxy)phenol | Brominating agent (e.g., Br₂) | This compound | Electrophilic Aromatic Substitution (Bromination) |

The resulting this compound can then be employed in various coupling reactions to generate a diverse range of complex molecules. For example, a double Suzuki coupling could be used to introduce two different aryl groups, leading to the formation of highly functionalized biaryl or terphenyl systems.

Integration into Fluorinated Building Blocks for Functional Materials Research

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. The difluoromethoxy group in this compound is particularly noteworthy in this regard. This group is known to be a lipophilic hydrogen bond donor and can influence molecular conformation and electronic properties. rsc.org These attributes are highly sought after in the design of functional materials, including liquid crystals, polymers, and organic electronics.

By utilizing the bromine atoms as points of attachment, this compound can be integrated into larger molecular frameworks to create novel fluorinated materials. For instance, it can be used to synthesize monomers that are subsequently polymerized to afford fluorinated polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

The electronic nature of the difluoromethoxy group, which is electron-withdrawing by induction but can also participate in resonance, can be harnessed to tune the energy levels of organic semiconductors. rsc.org This makes this compound an attractive building block for the synthesis of new materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Table 2: Influence of the Difluoromethoxy Group on Material Properties

| Property | Influence of -OCHF₂ Group | Potential Application |

|---|---|---|

| Lipophilicity | Increased | Enhanced solubility in organic media for processing |

| Electronic Properties | Electron-withdrawing inductive effect | Tuning of HOMO/LUMO energy levels in organic semiconductors |

| Thermal Stability | Generally enhanced | Development of robust materials for demanding applications |

| Intermolecular Interactions | Can act as a hydrogen bond donor | Control of molecular packing and morphology in thin films |

Contributions to the Development of Novel Synthetic Methodologies

The unique substitution pattern of this compound also makes it a valuable substrate for the development and exploration of new synthetic methodologies. The presence of two adjacent reactive sites (the bromine atoms) allows for the investigation of regioselective and sequential reactions.

For instance, this compound could be used to explore novel catalytic systems for selective mono- or di-functionalization. The development of catalysts that can differentiate between the two bromine atoms based on their slightly different electronic and steric environments would be a significant advancement in synthetic chemistry.

Furthermore, the vicinal dibromo arrangement can be a precursor to the formation of benzyne (B1209423) intermediates. The generation of a difluoromethoxy-substituted benzyne from this compound could open up new avenues for the synthesis of complex, highly substituted aromatic compounds through cycloaddition reactions and other benzyne-mediated transformations. The electronic influence of the difluoromethoxy group on the reactivity and selectivity of the benzyne intermediate would be of considerable academic and practical interest.

The exploration of such reactions with this specific substrate can lead to the discovery of new transformations and a deeper understanding of reaction mechanisms, thereby contributing to the broader field of organic synthesis.

Q & A

Q. What are the recommended safety protocols for handling 1,2-dibromo-3-(difluoromethoxy)benzene in laboratory settings?

- Methodological Answer :

- Hazard Identification : Classified under GHS/CLP as H302 (harmful if swallowed), H315 (skin irritation), H319 (severe eye irritation), and H335 (respiratory irritation) .

- Preventive Measures : Use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Avoid dust/aerosol formation .

- Decontamination : Absorb spills with diatomite, clean surfaces with alcohol, and dispose of waste per Section 13 of SDS .

- Storage : Store in sealed containers in ventilated, dry areas away from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Pathway Design : Consider electrophilic aromatic substitution or coupling reactions (e.g., Ullmann coupling) using precursors like 3-(difluoromethoxy)phenol.

- Catalytic Systems : Utilize copper(I) iodide or palladium catalysts for bromination efficiency.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization in ethanol .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : Use deuterated solvents (e.g., CDCl₃) for ¹H/¹³C NMR to identify aromatic protons (δ 7.1–7.8 ppm) and difluoromethoxy groups (δ 6.5–6.9 ppm) .

- GC-MS : Confirm molecular ion peaks (m/z ~292 for C₇H₄Br₂F₂O) and fragmentation patterns .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for brominated difluoromethoxybenzenes?

- Methodological Answer :

- Comparative Studies : Replicate conflicting experiments (e.g., bromination yields) under controlled conditions (temperature, solvent polarity).

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to analyze electronic effects of substituents on reaction pathways .

- Isotopic Tracers : Introduce deuterated analogs (e.g., C₇D₄Br₂F₂O) to track reaction intermediates via LC-MS .

Q. What methodologies assess the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- QSAR Modeling : Predict biodegradation using EPI Suite or TEST software, focusing on half-life in soil/water .

- Photolytic Degradation : Expose to UV light (λ = 254–365 nm) in aqueous solutions; analyze byproducts via HRMS .

- Microbial Studies : Incubate with Pseudomonas spp. and monitor debromination using ion chromatography .

Q. How can advanced NMR techniques elucidate the dynamic behavior of this compound in solution?

- Methodological Answer :

- VT-NMR : Perform variable-temperature ¹⁹F NMR to study rotational barriers of the difluoromethoxy group.

- NOESY : Detect spatial proximity between bromine substituents and aromatic protons .

- Isotope Effects : Compare ¹H/²H NMR of deuterated analogs to confirm conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.